molecular formula C11H15BrO B2843004 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene CAS No. 167887-88-9

2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene

Cat. No.: B2843004
CAS No.: 167887-88-9
M. Wt: 243.144
InChI Key: QQDZACQBEVRYAD-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene is an organic compound with the molecular formula C11H15BrO It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, a methoxy group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene typically involves the bromination of 1-methoxy-4-(propan-2-yl)benzene. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under light or heat. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the benzylic position.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride in anhydrous ether.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.

    Oxidation: Products include aldehydes or ketones.

    Reduction: Products include the corresponding methyl derivative.

Scientific Research Applications

2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.

    Material Science: Used in the preparation of polymers and advanced materials with specific properties.

    Chemical Biology: Utilized in the study of enzyme mechanisms and protein modifications.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can then undergo further transformations depending on the reaction conditions and reagents used. The molecular targets and pathways involved are specific to the type of reaction being performed.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-methylpropane: Similar in having a bromine atom attached to a carbon chain but lacks the aromatic ring and other substituents.

    1-(Bromomethyl)-2-(propan-2-yl)benzene: Similar structure but without the methoxy group.

    2-Bromo-4-methyl-1-(propan-2-yloxy)benzene: Similar structure but with a different substitution pattern on the benzene ring.

Uniqueness

2-(Bromomethyl)-1-methoxy-4-(propan-2-yl)benzene is unique due to the combination of its substituents, which confer specific reactivity and potential for diverse chemical transformations. The presence of both electron-donating (methoxy) and electron-withdrawing (bromomethyl) groups on the aromatic ring allows for a wide range of synthetic applications.

Properties

IUPAC Name

2-(bromomethyl)-1-methoxy-4-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-8(2)9-4-5-11(13-3)10(6-9)7-12/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDZACQBEVRYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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